(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide

Catalog No.
S8149159
CAS No.
M.F
C13H19BrN2O
M. Wt
299.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyra...

Product Name

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide

IUPAC Name

(2S)-2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

InChI

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1

InChI Key

BVUZEYZGZJACCX-LBPRGKRZSA-N

SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)Br)N

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound characterized by its unique molecular structure, which includes an amino group, a bromo-substituted benzyl moiety, and a butyramide backbone. The chemical formula for this compound is C13H19BrN2OC_{13}H_{19}BrN_{2}O, with a molar mass of approximately 299.21 g/mol . This compound is notable for its chirality, as indicated by the (S) configuration at the second carbon of the butyramide chain, which can significantly influence its biological activity and interactions with various biological targets.

Typical of amides and amines. Key reactions include:

  • Hydrolysis: This reaction can convert the amide into the corresponding carboxylic acid and amine under acidic or basic conditions.
  • Reduction: The bromo substituent can undergo reduction to yield various derivatives, which may enhance or alter biological activity.
  • Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to a diverse range of derivatives that may exhibit different properties or activities.

The biological activity of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide has been explored in pharmacological contexts. Compounds with similar structures have shown potential as therapeutic agents due to their ability to interact with neurotransmitter systems and modulate enzyme activities. Specifically, the presence of the bromo group may enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications .

Several synthetic routes can be employed to produce (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide:

  • Reductive Amination: This method involves the reaction of a suitable ketone precursor with an amine in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas, often using a palladium catalyst.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions between an amino acid derivative and a bromo-substituted benzyl halide.
  • Multi-step Synthetic Routes: Involves various organic transformations including protection-deprotection strategies, functional group interconversions, and purification steps such as recrystallization or chromatography .

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide has potential applications in various fields:

  • Pharmaceuticals: It is being investigated for its potential therapeutic effects, particularly in drug development targeting neurological disorders.
  • Chemical Research: Acts as a building block for synthesizing more complex organic molecules.
  • Biochemistry: Its interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding .

Interaction studies of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide typically focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding how structural modifications influence biological activity. Preliminary data suggest that the bromo substituent enhances interactions with certain neurotransmitter receptors, potentially increasing the compound's efficacy as a pharmacological agent .

Several compounds share structural similarities with (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramideC13H19ClN2OC_{13}H_{19}ClN_{2}OContains a chloro group instead of bromo
(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramideC13H19FN2OC_{13}H_{19}FN_{2}OFluorine atom enhances metabolic stability
(S)-2-Amino-N-(4-methyl-benzyl)-3,N-dimethyl-butyramideC14H21N2OC_{14}H_{21}N_{2}OMethyl substitution alters lipophilicity

Uniqueness

The uniqueness of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide lies in its bromo substitution which may confer distinct pharmacological properties compared to its chloro and fluoro analogs. The bromine atom can influence both lipophilicity and binding characteristics, making it a valuable candidate for further research in drug development and biochemical applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.06808 g/mol

Monoisotopic Mass

298.06808 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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